2,5-Dihydroxybenzaldehyde
Overview
Description
Gentisaldehyde, also known as 2,5-dihydroxybenzaldehyde, is an organic compound with the molecular formula C7H6O3. It is a dihydroxybenzaldehyde carrying hydroxy groups at positions 2 and 5. This compound is known for its antimicrobial properties and is used in various scientific and industrial applications .
Mechanism of Action
Target of Action
2,5-Dihydroxybenzaldehyde, also known as Gentisaldehyde, is a naturally occurring antimicrobial compound . It has been found to inhibit the growth of Mycobacterium avium subsp. paratuberculosis (Map) and is active against S. aureus strains . These organisms are its primary targets.
Mode of Action
The compound’s mode of action involves causing phosphate ions to leak into the extracellular environment in a time- and concentration-dependent manner . This leakage disrupts the normal functioning of the bacterial cells, leading to their inhibition or death .
Biochemical Pathways
It is known that the compound disrupts thecell membrane integrity of the bacteria . This disruption likely affects multiple biochemical pathways within the bacterial cells, leading to their inhibition or death .
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth. Specifically, it has been found to inhibit the growth of Mycobacterium avium subsp. paratuberculosis (Map) and is active against S. aureus strains . This inhibition is likely due to the disruption of the bacterial cell membrane and the leakage of phosphate ions into the extracellular environment .
Biochemical Analysis
Biochemical Properties
2,5-Dihydroxybenzaldehyde is a building block in biochemical reactions . It has been used in the synthesis of 2,4-dimethylbenzoylhydrazones with antileishmanial and antioxidant activity . The hydroxyl groups of this compound are more acidic with pKa values around 8.5 . Thus, a significant fraction of this compound is dissociated at neutral pH and can also produce electrostatic interaction with the lipid headgroups of the model membranes .
Cellular Effects
This compound has been found to exhibit antimicrobial activity against Mycobacterium avium subsp. paratuberculosis (Map), a pathogen known to infect food animals and humans . It also shows antimicrobial activity against Staphylococcus aureus strains, with a MIC50 of 500 mg/L . The compound modifies the lipid monolayer structures by integrating into the monolayer, forming aggregates of antimicrobial-lipid complexes, reducing the packing effectiveness of the lipids, increasing the membrane fluidity, and altering the total dipole moment in the monolayer membrane model .
Molecular Mechanism
The molecular mechanism of this compound involves disruption of cellular antioxidation . The compound targets cellular antioxidation components of fungi, such as superoxide dismutases, glutathione reductase, etc., effectively inhibiting fungal growth . It also disrupts the bacterial cell membrane, which might be associated with the destruction of the pathogenic bacteria .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits stability and does not degrade over time
Metabolic Pathways
This compound is involved in the shikimate pathway, which participates in the biosynthesis of most phenolic compounds . The reactions that compose it are highlighted in this review, followed by reactions of the phenylpropanoid pathway and, finally, the biosynthesis of simple benzoic acids .
Transport and Distribution
Given its solubility in water , it is likely that it can be transported and distributed within cells and tissues via the bloodstream.
Preparation Methods
Synthetic Routes and Reaction Conditions
Microwave-Assisted Synthesis: One method involves adding 80 mmol of dry paraformaldehyde to a mixture of 12 mmol of a phenol derivative and 2.5 mmol of magnesium oxide nanocrystalline. The mixture is exposed to microwave irradiation at 650 W. The reaction progress is monitored by thin-layer chromatography.
Copper-Catalyzed Synthesis: Another method involves charging an oven-dried Schlenk tube with copper iodide, aryl bromide, and cesium hydroxide. The mixture is stirred at 120°C for 36 hours.
Industrial Production Methods
Industrial production methods for gentisaldehyde are not extensively documented, but the synthetic routes mentioned above can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Gentisaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The hydroxy groups in gentisaldehyde can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used.
Major Products
Oxidation: Gentisic acid.
Reduction: 2,5-dihydroxybenzyl alcohol.
Substitution: Various substituted benzaldehydes.
Scientific Research Applications
Gentisaldehyde has a wide range of applications in scientific research:
Antimicrobial Agent: It exhibits antimicrobial activity against various pathogens, including Staphylococcus aureus and Mycobacterium avium.
Biological Research: Used in studies related to enzyme inhibition and metabolic pathways.
Chemical Synthesis: Acts as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: Potential use in developing new drugs due to its antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroxybenzaldehyde: Similar structure but different positions of hydroxy groups.
3,4-Dihydroxybenzaldehyde: Another isomer with hydroxy groups at different positions.
2,4-Dihydroxybenzaldehyde: Similar but with hydroxy groups at positions 2 and 4.
Uniqueness
Gentisaldehyde is unique due to its specific positioning of hydroxy groups, which contributes to its distinct antimicrobial properties and reactivity compared to other dihydroxybenzaldehydes .
Properties
IUPAC Name |
2,5-dihydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3/c8-4-5-3-6(9)1-2-7(5)10/h1-4,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFRCXCBWIQVRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061601 | |
Record name | Benzaldehyde, 2,5-dihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Gentisate aldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004062 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.38E+04 mg/L @ 25 °C (exp) | |
Record name | Gentisate aldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004062 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1194-98-5 | |
Record name | 2,5-Dihydroxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1194-98-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,5-Dihydroxybenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001194985 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Dihydroxybenzaldehyde | |
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Record name | Benzaldehyde, 2,5-dihydroxy- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Benzaldehyde, 2,5-dihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dihydroxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.445 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,5-DIHYDROXYBENZALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Q83HDS90W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Gentisate aldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004062 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
100.00 to 103.00 °C. @ 760.00 mm Hg | |
Record name | Gentisate aldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004062 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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